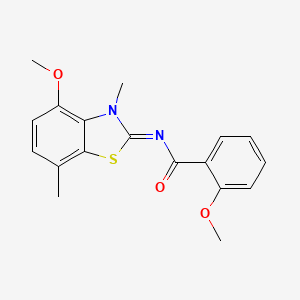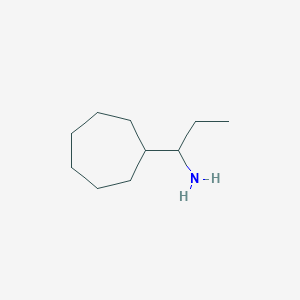
1-Cycloheptylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Cycloheptylpropan-1-amine” is a chemical compound with the CAS Number: 1489090-01-8 . It has a molecular weight of 155.28 and its IUPAC name is 1-cycloheptyl-1-propanamine . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H21N/c1-2-10(11)9-7-5-3-4-6-8-9/h9-10H,2-8,11H2,1H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 155.28 . The compound is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Role in Metabolism and Health Implications
Metabolism of Dietary Carcinogens : Research indicates that heterocyclic aromatic amines (HAAs), formed during the cooking of meats, are metabolized by enzymes such as cytochrome P4501A2 (CYP1A2) and N-acetyltransferase (NAT2) in humans. These compounds require activation to exhibit carcinogenic effects, highlighting the significance of studying related amines and their metabolic pathways (Sinha et al., 1994).
Genetic Variations and Cancer Risk : Genetic variations in metabolizing enzymes can influence the risk associated with exposure to dietary carcinogens, including HAAs. This underscores the importance of understanding the metabolic pathways of compounds like 1-Cycloheptylpropan-1-amine and their interactions with genetic factors (Figueroa et al., 2008).
Occupational Exposure and Health Effects : The study of occupational exposure to compounds similar to this compound, such as 1-bromopropane, reveals potential neurotoxic and reproductive health risks. This highlights the need for careful handling and assessment of related chemical compounds in the workplace (Wang et al., 2015).
Safety and Hazards
The safety information for “1-Cycloheptylpropan-1-amine” includes several hazard statements: H227, H314, H335 . These codes correspond to specific hazards associated with the compound. For example, H227 indicates that the compound is combustible, H314 means it causes severe skin burns and eye damage, and H335 signifies that it may cause respiratory irritation .
properties
IUPAC Name |
1-cycloheptylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-2-10(11)9-7-5-3-4-6-8-9/h9-10H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUFTKJJGRYTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

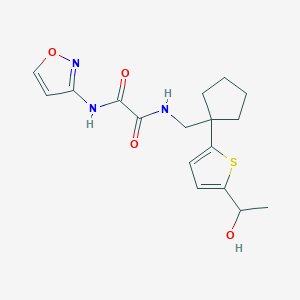

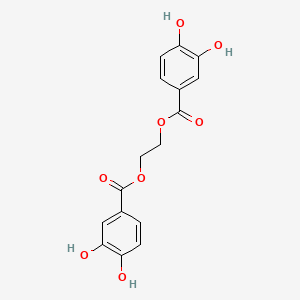
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2969729.png)

![4-allyl-N-(sec-butyl)-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2969732.png)
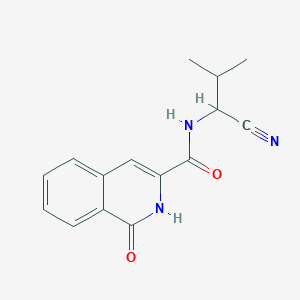
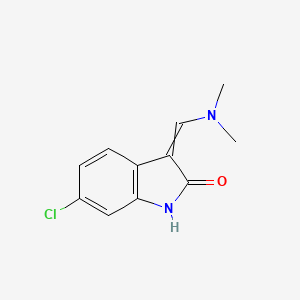


![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2969743.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2969744.png)
![5-{3-[(4-Ethoxyphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2969745.png)
